molecular formula C17H27Cl3OSi B3179435 Trichloro(11-phenoxyundecyl)silane CAS No. 526204-46-6

Trichloro(11-phenoxyundecyl)silane

Cat. No. B3179435
CAS RN: 526204-46-6
M. Wt: 381.8 g/mol
InChI Key: XIADBXHAEOAIJD-UHFFFAOYSA-N
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Description

Trichloro(11-phenoxyundecyl)silane is an organic silicon substance. It has a molecular formula of C17H27Cl3OSi and a molecular weight of 381.8 g/mol .


Synthesis Analysis

The synthesis of trichlorosilanes, including Trichloro(11-phenoxyundecyl)silane, can be complex. It involves the reduction of chlorosilanes in two one-electron steps at potentials more positive than -1V vs SCE . The solvent type, silane type, and polymerization and electrolyte concentration can greatly impact the reduction potential .


Molecular Structure Analysis

The molecular structure of Trichloro(11-phenoxyundecyl)silane consists of a long carbon chain attached to a silicon atom, which is further bonded to three chlorine atoms .


Chemical Reactions Analysis

Chlorosilanes, including Trichloro(11-phenoxyundecyl)silane, can be reduced in two one-electron steps at potentials more positive than -1V vs SCE . The high reactivity of these compounds makes them useful as reagents in a number of transformations .


Physical And Chemical Properties Analysis

Trichloro(11-phenoxyundecyl)silane is a non-volatile and non-flammable liquid . It reacts violently with water, rapidly breaking down to phenylsilanetriol and hydrochloric acid .

Scientific Research Applications

Synthesis and Surface Functionalization

Trichloro(11-phenoxyundecyl)silane plays a crucial role in synthesizing long-chain trichloro[ω-(trimethylsilyl)alkynyl]silanes, which are pivotal for creating self-assembled monolayers (SAMs) on silicon surfaces. These SAMs are instrumental for multilayer formation and further chemical modifications, enhancing surface properties for various applications, including sensor technology and microelectronics Banaszak et al., 2009.

Catalysis and Silicon Chemistry

Trichloro(11-phenoxyundecyl)silane is essential in synthesizing silicon-containing monomers with aldehyde groups. These monomers are critical in developing heat and corrosion-resistant polymers, showcasing the chemical's versatility in enhancing the operational characteristics of various polymers Petrov et al., 2014.

Biofunctionalization and Surface Chemistry

The compound is utilized in the synthesis of bifunctional silanes, which act as linking agents for biomolecules, allowing for high surface population densities. This application is particularly relevant in the development of biosensors and biochips, where the precise attachment of biomolecules to surfaces is critical McGovern et al., 2000.

Photovoltaic Applications

In the field of photovoltaics, trichloro(11-phenoxyundecyl)silane's precursor, trichlorosilane, is a widely used material due to its role in silicon deposition for solar cells. Understanding the gas phase and surface kinetics of trichlorosilane is vital for optimizing the chemical vapor deposition (CVD) process, enhancing the efficiency and quality of silicon films Ravasio et al., 2013.

Surface Engineering and Nanoimprint Lithography

The compound's derivatives have been explored for creating antisticking layers in nanoimprint lithography, showcasing its importance in nanofabrication technologies. Such applications are crucial for developing next-generation electronic devices, where minimizing defects and enhancing release properties are of paramount importance Chen et al., 2004.

Mechanism of Action

The carbon-silicon bond in chlorosilanes is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . This property is exploited in electrophilic additions to allyl- and vinylsilanes .

Safety and Hazards

Trichloro(11-phenoxyundecyl)silane is a highly reactive substance that should be handled with care. It reacts violently with water, rapidly breaking down to phenylsilanetriol and hydrochloric acid . It is not classified for hazardous physicochemical properties under the EU Globally Harmonized System (GHS) .

Future Directions

The high reactivity of Trichloro(11-phenoxyundecyl)silane and other chlorosilanes makes them useful as reagents in a number of transformations . Their diverse reactivity could make these compounds important tools in the chemists’ toolbox in the coming years .

properties

IUPAC Name

trichloro(11-phenoxyundecyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27Cl3OSi/c18-22(19,20)16-12-7-5-3-1-2-4-6-11-15-21-17-13-9-8-10-14-17/h8-10,13-14H,1-7,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIADBXHAEOAIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCCCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698125
Record name Trichloro(11-phenoxyundecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(11-phenoxyundecyl)silane

CAS RN

526204-46-6
Record name Trichloro(11-phenoxyundecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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